molecular formula C7H6N2O6S B13514864 3-Nitro-5-sulfamoylbenzoic acid

3-Nitro-5-sulfamoylbenzoic acid

Cat. No.: B13514864
M. Wt: 246.20 g/mol
InChI Key: IQMGZORLUAGXCR-UHFFFAOYSA-N
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Description

3-Nitro-5-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C7H6N2O6S and its molecular weight is 246.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-5-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-5-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O6S

Molecular Weight

246.20 g/mol

IUPAC Name

3-nitro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C7H6N2O6S/c8-16(14,15)6-2-4(7(10)11)1-5(3-6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15)

InChI Key

IQMGZORLUAGXCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Key Reactive Functional Groups of 3-Nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the core reactive functional groups of 3-Nitro-5-sulfamoylbenzoic acid. As a Senior Application Scientist, the aim is to provide not just a descriptive overview, but a strategic analysis of the molecule's chemical behavior to empower its application in research and development.

Introduction: A Molecule of Strategic Importance

3-Nitro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a carboxylic acid, a nitro group, and a sulfamoyl group, presents a unique chemical landscape. The interplay of these electron-withdrawing groups on the benzene ring dictates the reactivity of each functional site, offering a palette of opportunities for selective chemical modifications. Understanding this intricate electronic relationship is paramount for designing efficient synthetic routes and novel molecular entities. A related compound, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, is a known key intermediate in the synthesis of the potent loop diuretic, bumetanide[1][2].

Molecular Architecture and Electronic Profile

The strategic placement of the three functional groups on the benzoic acid core governs the molecule's reactivity. The carboxylic acid is a meta-director, while the nitro and sulfamoyl groups are potent electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution.[3][4]

Caption: Structure of 3-Nitro-5-sulfamoylbenzoic acid.

This electronic environment enhances the acidity of the carboxylic acid proton and the protons of the sulfamoyl group, while also directing the reactivity of each functional group in a predictable manner.

In-Depth Analysis of Reactive Functional Groups

The Carboxylic Acid Group: A Versatile Anchor for Derivatization

The carboxylic acid is often the primary site for synthetic modification due to its well-established and reliable reactivity.

The presence of the strongly electron-withdrawing nitro and sulfamoyl groups significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This facilitates straightforward deprotonation and salt formation with a wide array of inorganic and organic bases.

The carboxylic acid can be readily converted into esters and amides, which are common strategies for prodrug development or for altering the physicochemical properties of a lead compound.

  • Esterification: Can be achieved through Fischer esterification with an alcohol under acidic catalysis, or more commonly, via activation of the carboxylic acid.

  • Amidation: Direct conversion to an amide by reaction with an amine is often challenging due to salt formation.[5] Therefore, the carboxylic acid is typically activated first.

A highly reliable method for both esterification and amidation involves the conversion of the carboxylic acid to a more reactive acyl chloride.[5]

Experimental Protocol: Acyl Chloride Formation and Subsequent Amidation

  • Activation: Reflux 3-Nitro-5-sulfamoylbenzoic acid in thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride.

  • Amidation: The resulting acyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. A solution of the desired primary or secondary amine (2.2 equivalents to neutralize the HCl byproduct) in the same solvent is added dropwise.

  • Work-up: After the reaction is complete, it is typically quenched with water, and the organic product is extracted, dried, and purified by chromatography or recrystallization.

workflow start 3-Nitro-5-sulfamoylbenzoic acid step1 React with SOCl₂ start->step1 step2 Form Acyl Chloride Intermediate step1->step2 step3 React with R₂NH step2->step3 end Amide Derivative step3->end

Caption: Workflow for the synthesis of amide derivatives.

The Sulfamoyl Group: A Key Pharmacophore

The sulfamoyl (-SO₂NH₂) group is a critical functional group in many diuretic drugs. Its reactivity centers on the acidity of the N-H protons and its potential for substitution.

The protons on the sulfamoyl nitrogen are acidic and can be removed by a suitable base. The resulting anion is a good nucleophile and can be alkylated or arylated. This provides a straightforward method for introducing diverse substituents at this position.

A common strategy for creating a library of analogues involves reacting the corresponding sulfonyl chloride precursor with various primary or secondary amines.[1] This approach allows for the introduction of a wide range of functional groups to the sulfamoyl moiety.[1]

Table 1: Summary of Sulfamoyl Group Reactivity

Reaction TypeReagentsProductSignificance
DeprotonationStrong Base (e.g., NaH)Sulfamoyl AnionIntermediate for N-substitution
N-AlkylationAlkyl Halide (R-X)N-Alkyl SulfonamideIntroduction of alkyl diversity
N-ArylationAryl Halide (Ar-X)N-Aryl SulfonamideIntroduction of aryl diversity
Analogue SynthesisR₂NH on Sulfonyl ChlorideN-Substituted SulfonamideLibrary generation
The Nitro Group: A Precursor to a Reactive Amine

The nitro group is a strong deactivating group for electrophilic aromatic substitution.[4][6] However, its primary synthetic utility lies in its reduction to a primary amino group (-NH₂), which dramatically alters the electronic properties of the ring and opens up a vast array of subsequent transformations.[6][7]

The conversion of the nitro group to an amine is a cornerstone of aromatic chemistry. Several methods are available, with the choice depending on the desired selectivity and the presence of other reducible functional groups.

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) is a very effective method.

  • Metal-Acid Reduction: A classic and often chemoselective method involves the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like HCl.[6][7]

Expertise & Experience: For a substrate with multiple functional groups like 3-Nitro-5-sulfamoylbenzoic acid, a metal-acid reduction (e.g., SnCl₂/HCl) is often preferred to avoid potential side reactions that could occur under catalytic hydrogenation conditions.

The formation of the 3-amino-5-sulfamoylbenzoic acid intermediate unlocks a wealth of synthetic possibilities, primarily through the formation of a diazonium salt.

Experimental Protocol: Diazotization and Sandmeyer Reaction

  • Amine Formation: Reduce the nitro group of 3-Nitro-5-sulfamoylbenzoic acid using a suitable method (e.g., SnCl₂/HCl).

  • Diazotization: Dissolve the resulting aniline derivative in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and treat it with a chilled aqueous solution of sodium nitrite (NaNO₂) at 0-5 °C. This generates the in situ diazonium salt.

  • Sandmeyer Reaction: The diazonium salt solution is then added to a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively.

G cluster_0 cluster_1 cluster_2 A Nitro Group B Reduction (e.g., SnCl₂/HCl) C Amino Group B->C D Diazotization (NaNO₂, HCl) E Diazonium Salt D->E F Sandmeyer Reaction (CuX) G Aryl Halide/Nitrile F->G

Caption: Key transformations of the nitro functional group.

Conclusion

3-Nitro-5-sulfamoylbenzoic acid is a molecule with a rich and predictable reactivity profile. The carboxylic acid serves as a robust handle for forming stable amide and ester linkages. The sulfamoyl group offers a site for introducing diversity, particularly through N-alkylation or by synthesis from its sulfonyl chloride precursor. The nitro group, while deactivating, is a versatile precursor to a highly reactive amino group, which can be further transformed into a wide range of other functionalities via diazonium salt chemistry. A comprehensive understanding of these reactive centers is crucial for leveraging this valuable building block in the design and synthesis of new chemical entities with potential therapeutic applications.

References

  • Britannica. (2026, January 22). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

  • CK-12 Foundation. Explain electrophilic substitution in nitro compounds. [Link]

  • College of Saint Benedict & Saint John's University. Aromatic Side Chain Reduction: Nitro. [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Chemistry with Caroline. (2024, February 21). Electrophilic Aromatic Substitution Reaction in Organic Chemistry [Video]. YouTube. [Link]

  • Fokin, V. V., et al. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Organic Letters, 13(15), 4032–4035. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89893, 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. [Link]

  • Fokin, V. V., et al. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. PMC. [Link]

  • Quora. (2022, December 4). What is the difference in reactivity between carboxylic acids and phenols towards nucleophilic substitution?[Link]

  • PrepChem.com. Synthesis of 3-nitro-5-sulfobenzoic acid. [Link]

  • Khan Academy. Carboxylic acid reactions overview. [Link]

  • University of Calgary. Reactivity of Carboxylic Acid Derivatives. [Link]

  • UCL Discovery. (2018). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. [Link]

  • Watson International. (2024, June 25). 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid CAS 22892-96-2. [Link]

  • Organic Chemistry. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Google Patents.

Sources

Methodological & Application

using thionyl chloride to synthesize 3-Nitro-5-sulfamoylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-Nitro-5-sulfamoylbenzoyl chloride via the chlorination of 3-nitro-5-sulfamoylbenzoic acid using thionyl chloride (


) .[1] This transformation is a critical activation step in medicinal chemistry, particularly in the development of sulfonamide-based diuretics and carbonic anhydrase inhibitors.

Part 1: Introduction & Strategic Overview

The conversion of the carboxylic acid moiety to an acyl chloride is essential for subsequent nucleophilic acyl substitutions (e.g., amide coupling).[1] While the nitro (


) and sulfamoyl (

) groups are electron-withdrawing, they introduce specific solubility and reactivity challenges.[2] The sulfamoyl group, possessing a primary amine character, presents a potential site for side reactions (formation of

-sulfinylamines), necessitating precise control over reaction stoichiometry and thermal conditions.

Key Reaction Parameters:

  • Reagent: Thionyl Chloride (

    
    ) – Acts as both solvent and chlorinating agent.
    
  • Catalyst:

    
    -Dimethylformamide (DMF) – Essential for forming the reactive Vilsmeier-Haack-like chloroiminium species, which significantly accelerates the reaction of electron-deficient benzoic acids.
    
  • Byproducts: Sulfur dioxide (

    
    ) and Hydrogen chloride (
    
    
    
    ) – Both are gaseous and self-purging, simplifying workup.[1]

Part 2: Safety & Handling (Critical)

Warning: Thionyl chloride is a Schedule 3 substance under the Chemical Weapons Convention (CWC) in some jurisdictions due to its dual-use nature. Ensure all institutional and regulatory compliance protocols are met before acquisition.

Hazard ClassRisk DescriptionMitigation Protocol
Corrosive/Toxic Causes severe skin burns and eye damage. Fatal if inhaled (

evolution).
Work exclusively in a functioning fume hood. Wear acid-resistant gloves (butyl rubber), face shield, and lab coat.
Water Reactive Reacts violently with water to release toxic gases.Ensure all glassware is oven-dried. Use a

drying tube or inert gas line (

).
Pressure Gas evolution (

) can pressurize sealed vessels.
Never heat a closed system. Use a gas scrubber (NaOH trap) to neutralize effluent.

Part 3: Experimental Protocol

Materials & Equipment
  • Starting Material: 3-Nitro-5-sulfamoylbenzoic acid (dried in vacuo).[2][3]

  • Reagent: Thionyl chloride (ReagentGrade, >99%).

  • Catalyst: Anhydrous DMF.

  • Solvent (Workup): Anhydrous Toluene.[1]

  • Equipment: 3-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, gas scrubbing trap (10% NaOH).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or inert gas inlet). Connect the top of the condenser to the gas scrubbing trap.

  • Charge the flask with 3-Nitro-5-sulfamoylbenzoic acid (1.0 equivalent).[4]

  • Add Thionyl chloride (5.0 – 10.0 equivalents). The excess serves as the solvent to ensure homogeneity.

  • Add a catalytic amount of DMF (1-3 drops per 10 mmol of substrate). Note: Immediate effervescence may occur.

Step 2: Thermal Activation

  • Initiate stirring and slowly heat the mixture to reflux (

    
    ).
    
  • Maintain reflux for 2 to 4 hours .

    • Checkpoint: The suspension should transition to a clear, homogeneous solution, indicating the consumption of the solid carboxylic acid.

    • Monitoring: Aliquot analysis via quenching with methanol (to form the methyl ester) followed by TLC or HPLC is recommended to confirm conversion.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a rotary evaporator.

  • Evaporation: Remove excess thionyl chloride under reduced pressure (bath temp

    
    ).
    
  • Azeotropic Drying: To remove trace thionyl chloride, add anhydrous toluene (approx. 2-3 mL/g of product) to the residue and re-evaporate.[1] Repeat this step twice.

  • Product Isolation: The resulting residue is the crude 3-Nitro-5-sulfamoylbenzoyl chloride , typically a yellow to off-white solid.

  • Storage: Store immediately under inert atmosphere at

    
     or use directly in the next step. Do not expose to moisture.
    

Part 4: Mechanism & Process Logic (Visualization)

The following diagram illustrates the catalytic cycle involving DMF and the conversion of the carboxylic acid.

ReactionMechanism Start Reagents: Benzoic Acid Deriv. + SOCl2 DMF_Cat Catalyst Activation: DMF + SOCl2 → Vilsmeier Complex Start->DMF_Cat Initiation Inter1 Intermediate: Activated Acyl Chlorosulfite DMF_Cat->Inter1 Nucleophilic Attack Elimination Elimination: Loss of SO2 and HCl Inter1->Elimination Heat Elimination->DMF_Cat Regenerates DMF Product Product: 3-Nitro-5-sulfamoylbenzoyl Chloride Elimination->Product Collapse

Caption: Catalytic cycle of acid chloride synthesis mediated by DMF-activated thionyl chloride.

Part 5: Data Summary & Troubleshooting

Physicochemical Properties (Predicted)
PropertyValueContext
Molecular Formula

Core Scaffold
Molecular Weight 264.64 g/mol Calculation basis
Appearance Yellow/Off-white solidColor deepens with impurities
Solubility DCM, THF, TolueneReacts with water/alcohols
Melting Point

(dec)
Varies by purity/solvate
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction remains heterogeneous Insufficient heat or catalyst.Add 1-2 more drops of DMF; ensure vigorous reflux.
Dark/Black reaction mixture Thermal decomposition.Reduce bath temperature; ensure inert atmosphere (

).
Low Yield / Sticky Solid Hydrolysis during workup.Ensure all glassware is dry; use fresh anhydrous toluene for azeotrope.
Sulfamoyl Degradation Formation of

-sulfinylamine.
Avoid prolonged reflux (>4h); proceed immediately to next coupling step.

Part 6: References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzoyl Chloride. BenchChem Technical Support.

  • Organic Syntheses. (1947). m-Nitrobenzoyl Chloride.[5] Org. Synth. 27, 55.

  • Fier, P. S., & Maloney, K. M. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235–18239. (Context on sulfonamide stability).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

multi-step synthesis of bumetanide from 3-Nitro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Multi-Step Synthesis of Bumetanide from 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease.[1] Its synthesis requires robust and efficient protocols to ensure high purity and yield, critical for its use as an active pharmaceutical ingredient (API). This guide provides a detailed examination of the pivotal final stages in the synthesis of bumetanide, commencing from the key intermediate, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

This document focuses on the transformation of this intermediate to the final bumetanide product. While the complete synthesis of bumetanide often begins with simpler precursors like 4-chlorobenzoic acid, the conversion of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid represents the core challenge where the crucial amine functionality is introduced and subsequently alkylated.[2][3] We will explore two primary synthetic strategies for this conversion: a traditional two-step approach involving nitro group reduction followed by N-alkylation, and a more streamlined one-pot reductive amination process. This guide provides detailed, field-proven protocols, explains the causality behind experimental choices, and offers comparative data to assist researchers in selecting the optimal methodology for their specific laboratory or scale-up requirements.

Synthetic Strategy Overview

The conversion of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid to bumetanide hinges on two fundamental transformations: the reduction of an aromatic nitro group to a primary amine and the selective N-alkylation of that amine to introduce a butyl group. The choice between a one-pot or a two-step sequence for these transformations is a critical process decision, balancing efficiency against control.

  • Two-Step Synthesis: This classic approach first reduces the nitro intermediate to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[4][5][6] This isolated amine is then subjected to a separate N-alkylation step. This method offers distinct advantages in process control, allowing for the optimization of each step independently and the purification of the intermediate amine if required.

  • One-Pot Reductive Amination: This elegant and efficient strategy combines the nitro reduction and N-alkylation into a single, continuous process.[7][8] The nitro compound, an alkylating agent (butyraldehyde), and a catalyst are all charged into the reactor. The nitro group is reduced to an amine, which in situ reacts with the aldehyde to form an imine, which is then immediately reduced to the final secondary amine. This approach significantly simplifies the workflow, reducing handling steps and potentially increasing overall throughput.[9]

Bumetanide Synthesis Workflow cluster_two_step Two-Step Pathway Start 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic Acid Amino_Intermediate 3-Amino-4-phenoxy- 5-sulfamoylbenzoic Acid Start->Amino_Intermediate Step 1: Nitro Reduction (Catalytic Hydrogenation) Bumetanide_Crude Crude Bumetanide Start->Bumetanide_Crude Reductive Amination (with Butyraldehyde) Amino_Intermediate->Bumetanide_Crude Step 2: N-Alkylation (e.g., with n-Butanol/Lewis Acid) Bumetanide_API Purified Bumetanide API Bumetanide_Crude->Bumetanide_API Purification/ Crystallization

Caption: Overall workflow for the synthesis of Bumetanide from its nitro intermediate.

Part 1: Two-Step Synthesis Pathway

This pathway provides maximum control over each chemical transformation, making it ideal for process optimization and troubleshooting.

Step 1: Reduction of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

The reduction of the aromatic nitro group to a primary amine is a fundamental and critical step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal reductants, which can complicate purification.

Principle & Rationale: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. It efficiently adsorbs hydrogen gas and the nitro compound onto its surface, facilitating the transfer of hydrogen atoms and leading to a rapid and selective reduction of the nitro group while leaving other functional groups, such as the carboxylic acid and phenoxy ether, intact.[10] The reaction is typically run under a pressurized hydrogen atmosphere to increase the concentration of dissolved hydrogen in the solvent, thereby accelerating the reaction rate.[1]

Experimental Protocol: Catalytic Hydrogenation

  • Materials:

    • 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid

    • Methanol or Ethanol (Solvent)

    • 5-10% Palladium on Carbon (Pd/C) catalyst (typically 50% wet with water to prevent ignition)

    • Hydrogen Gas (H₂)

    • Nitrogen Gas (N₂) for inerting

  • Equipment:

    • High-pressure reactor (autoclave) with agitation, temperature control, and gas handling capabilities.

  • Procedure:

    • Reactor Charging: In the autoclave, charge the solvent (e.g., methanol) and 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. A typical substrate concentration is 5-15% w/v.[1]

    • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add the Pd/C catalyst. The catalyst loading is typically 1-5% by weight relative to the starting material.[1]

    • Inerting and Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen gas to remove oxygen, followed by purging with hydrogen gas.

    • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 40-50°C).[1][7]

    • Monitoring: Maintain vigorous agitation and monitor the reaction's progress by observing hydrogen uptake. The reaction can also be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

    • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. The resulting filtrate, containing 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, can be concentrated and used directly in the next step or purified further if necessary.

Step 2: N-Alkylation of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

The final key step is the formation of the butylamino side chain. This is achieved by reacting the intermediate amine with n-butanol in the presence of a Lewis acid catalyst.

Principle & Rationale: Directly alkylating an amine with an alcohol is a challenging reaction that requires activation of the alcohol's hydroxyl group to make it a better leaving group. Strong protic acids like sulfuric acid can be used, but Lewis acids often provide better results and milder conditions.[3] A combination of ferric chloride (FeCl₃) and boron trifluoride etherate (BF₃·OEt₂) has been shown to be a particularly effective catalytic system for this transformation.[3][11] The Lewis acids coordinate to the oxygen atom of n-butanol, facilitating its departure and allowing the amine to act as a nucleophile, forming the C-N bond.

Experimental Protocol: Lewis Acid-Catalyzed Alkylation

  • Materials:

    • 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (from Step 1)

    • n-Butanol (serves as both reagent and solvent)

    • Lewis Acid Catalyst (e.g., a mixture of Ferric chloride and Boron trifluoride etherate)[3]

    • 2M Sodium hydroxide solution

    • Concentrated hydrochloric acid

    • Ethanol

    • Activated carbon

  • Procedure:

    • Reaction Setup: To a reaction flask, add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid and an excess of n-butanol.[12] Stir the mixture at room temperature to ensure good suspension.

    • Catalyst Addition: Add the Lewis acid catalyst(s) to the reaction mixture. For example, 5 mmol of ferric chloride and 5 mmol of boron trifluoride etherate per 0.1 mol of the starting amine.[3]

    • Reaction: Heat the reaction mixture and maintain it for 2-10 hours, monitoring progress by TLC or HPLC.[12]

    • Work-up and Saponification: After the reaction is complete, distill off the majority of the excess n-butanol under reduced pressure. To the residue, add a 2M sodium hydroxide solution and ethanol, then reflux the mixture for approximately 30 minutes. This step ensures that any butyl ester formed during the reaction is hydrolyzed back to the carboxylic acid.[3]

    • Isolation and Purification: Cool the mixture and adjust the pH to 8-8.2 with concentrated hydrochloric acid. The sodium salt of bumetanide may precipitate and can be collected by filtration.[3] For further purification, the filter cake can be redissolved in hot water, treated with activated carbon for decolorization, and hot filtered. The sodium salt is then reprecipitated upon cooling.

    • Final Product Precipitation: The purified sodium salt is redissolved in hot water and acidified to a pH of 2-3 with concentrated hydrochloric acid. The free acid, bumetanide, will precipitate out of the solution upon cooling.[3] The solid is collected by filtration, washed with water, and dried to yield pure bumetanide.

Part 2: One-Pot Reductive Amination Pathway

This modern approach offers significant process intensification by combining nitro reduction, imine formation, and imine reduction into a single operation.[7]

Principle & Rationale: In this one-pot synthesis, the nitro compound, an excess of butyraldehyde, and a hydrogenation catalyst (Pd/C) are combined in a solvent like methanol.[9] Under a hydrogen atmosphere, the catalyst first reduces the nitro group to the primary amine. This newly formed amine then immediately condenses with the butyraldehyde present in the reaction mixture to form an imine intermediate. This imine is then catalytically hydrogenated in situ to yield the final bumetanide product.[8] Careful monitoring is crucial to prevent the side reaction of dialkylation, where the bumetanide product reacts with another molecule of butyraldehyde.[7]

Reductive Amination Mechanism cluster_main One-Pot Reductive Amination Nitro R-NO₂ (Nitro Intermediate) Amine R-NH₂ (Amine Intermediate) Nitro->Amine H₂ / Pd/C (Reduction) Imine R-N=CH-Pr (Imine Intermediate) Amine->Imine + Butyraldehyde - H₂O (Condensation) Bumetanide R-NH-Bu (Bumetanide) Imine->Bumetanide H₂ / Pd/C (Reduction)

Caption: Key transformations in the one-pot reductive amination synthesis of Bumetanide.

Experimental Protocol: One-Pot Synthesis

  • Materials:

    • 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles)[7]

    • Butyraldehyde (29.2g, 0.4052 moles)[7]

    • 10% Palladium on carbon (50% moisture, 5.0 g)[7]

    • Methanol (250.0 ml)[7]

    • Nitrogen gas

    • Hydrogen gas

    • n-Hexane (for precipitation)

  • Equipment:

    • Autoclave apparatus

  • Procedure:

    • Reactor Charging: To the autoclave, add methanol, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, butyraldehyde, and the wet 10% Pd/C catalyst.[7]

    • Inerting: Flush the autoclave twice with nitrogen gas and then with hydrogen gas.

    • Reaction Conditions: Pressurize the reactor to 100 psi with hydrogen and maintain the temperature at 40-45°C.[7]

    • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in about 6 hours. It is critical to stop the reaction as soon as the starting material is consumed to minimize the formation of the di-butylated impurity.[7]

    • Work-up: Once the reaction is complete, immediately stop the hydrogen flow, cool the reactor to room temperature, and vent the pressure.

    • Isolation: Filter the catalyst from the reaction mixture under a nitrogen blanket. Concentrate the filtrate to a minimum volume. Add n-hexane to the resulting semi-solid mass to precipitate the product.

    • Purification: Cool the mixture to below 10°C and stir for 1 hour before filtering to collect the white crystalline solid, bumetanide.[7] Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the different synthetic routes, providing a basis for comparison.

ParameterTwo-Step: N-Alkylation[3]One-Pot: Reductive Amination[7]
Starting Material 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (0.1 mol)3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (25 g)
Key Reagents n-Butanol, FeCl₃, BF₃·OEt₂Butyraldehyde, 10% Pd/C, H₂
Solvent n-ButanolMethanol
Reaction Time 6 hours~6 hours
Temperature 20°C (stirring), then reflux40-45°C
Pressure Atmospheric100 psi
Reported Yield 95.8%90%
Reported Purity 99.4%Not specified, but stated as "good quality"

Conclusion

The synthesis of bumetanide from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid can be accomplished effectively through two primary methodologies. The two-step pathway, involving a discrete nitro reduction followed by N-alkylation, offers superior control for process optimization and is well-suited for ensuring the highest purity of the final API.[1] In contrast, the one-pot reductive amination provides a significantly streamlined process with fewer unit operations, making it an attractive option for large-scale manufacturing where efficiency is paramount.[7][8] The choice between these methods will depend on the specific capabilities and quality requirements of the manufacturing environment. Both routes, when executed with careful control of reaction parameters, are capable of producing high-quality bumetanide.

References

  • Wikipedia. Bumetanide. [Link]

  • Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 1(3). [Link]

  • Semantic Scholar. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. [Link]

  • Google Patents. CN106748906A - A kind of synthetic method of bumetanide.
  • PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. [Link]

  • SIELC Technologies. 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid. [Link]

  • Global Substance Registration System (GSRS). 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID. [Link]

Sources

Application of 3-Nitro-5-sulfamoylbenzoic Acid in the Synthesis of N-Substituted Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of drug discovery and development, the strategic design of molecular scaffolds that allow for systematic structural modification is paramount. 3-Nitro-5-sulfamoylbenzoic acid is an aromatic organic compound featuring a trifecta of functional groups—a carboxylic acid, a nitro group, and a sulfamoyl group—that make it a compelling, albeit lesser-documented, starting material for the synthesis of diverse N-substituted analogues. The electron-withdrawing nature of the nitro and sulfamoyl substituents significantly influences the reactivity of the benzene ring and the acidity of the carboxylic acid, providing a unique electronic profile for molecular design.

This guide provides a comprehensive overview of the application of this scaffold in synthesizing N-substituted analogues, primarily focusing on the formation of amide bonds at the carboxylic acid moiety. While specific literature on 3-nitro-5-sulfamoylbenzoic acid is sparse, we will draw upon the extensive and well-established chemistry of its close analogue, 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 22892-96-2), a key intermediate in the synthesis of potent loop diuretics like Bumetanide.[1][2] The fundamental principles of carboxylic acid activation and subsequent amidation are directly applicable and provide a robust framework for researchers exploring this chemical space.

Physicochemical Profile and Structural Considerations

The properties of the starting material are critical for reaction setup, solvent selection, and purification strategies.

PropertyValue / Predicted CharacteristicsSource / Rationale
IUPAC Name 3-Nitro-5-sulfamoylbenzoic acidIUPAC Nomenclature
Molecular Formula C₇H₆N₂O₆S-
Molecular Weight 246.20 g/mol -
Appearance Predicted to be an off-white to pale yellow solid.Based on analogue 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[3]
Solubility Predicted to be poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and some alcohols.Based on analogue and general properties of aromatic acids.[3]
pKa (Carboxylic Acid) Predicted to be lower (more acidic) than benzoic acid (pKa ~4.2) due to two strong electron-withdrawing groups (-NO₂ and -SO₂NH₂).Standard physical organic chemistry principles.

The absence of the chlorine atom at the 4-position, when compared to its well-studied analogue, will primarily influence the compound's molecular weight and may subtly alter its electronic properties and solubility profile. Researchers should anticipate these minor differences during characterization.

Core Synthetic Strategy: The Amide Bond Formation

The most direct pathway to synthesize N-substituted analogues from 3-nitro-5-sulfamoylbenzoic acid is through the formation of an amide bond. This transformation involves the reaction of the carboxylic acid with a primary or secondary amine. However, direct condensation is typically inefficient. Therefore, a two-step strategy is employed:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, most commonly an acyl chloride. This dramatically increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Acyl Substitution: The activated intermediate readily reacts with a chosen amine to form the desired N-substituted amide derivative.

This robust and high-yielding approach allows for the introduction of a wide array of substituents (R-groups) by simply varying the amine used in the second step, making it ideal for building a library of analogues for structure-activity relationship (SAR) studies.[4][5]

G cluster_0 Core Synthetic Workflow Start 3-Nitro-5-sulfamoylbenzoic Acid AcylChloride 3-Nitro-5-sulfamoylbenzoyl chloride (Reactive Intermediate) Start->AcylChloride Step 1: Activation (e.g., SOCl₂) FinalProduct N-Substituted Analogue (Amide Product) AcylChloride->FinalProduct Step 2: Amidation (Nucleophilic Attack) Amine Primary or Secondary Amine (R¹R²NH) Amine->FinalProduct  

Caption: General workflow for synthesizing N-substituted analogues.

Application Protocols

Disclaimer: These protocols are based on established methods for the analogous compound, 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[1][4] Researchers must conduct their own risk assessments and optimize conditions for their specific substrates and laboratory setup. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Activation of the Carboxylic Acid to Acyl Chloride

This protocol details the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This method is effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[1]

Materials:

  • 3-Nitro-5-sulfamoylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, for azeotropic removal)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet/trap

  • Heating mantle with magnetic stirring

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitro-5-sulfamoylbenzoic acid (1.0 eq). The system should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Reagent Addition: Carefully add an excess of thionyl chloride (5-10 eq) to the flask. This can serve as both reagent and solvent. Add a catalytic amount (1-2 drops) of DMF.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and the dissolution of the solid starting material. Maintain reflux for 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. A cold trap is highly recommended.

  • Purification: To ensure complete removal of residual SOCl₂, add a small volume of anhydrous toluene to the crude product and evaporate the solvent again under reduced pressure. This azeotropic removal can be repeated 2-3 times.[1] The resulting crude 3-nitro-5-sulfamoylbenzoyl chloride is often of sufficient purity for the next step.

G cluster_mechanism Mechanism: Acyl Chloride Formation RCOOH Carboxylic Acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride AcylChloride Acyl Chloride Intermediate->AcylChloride Elimination of SO₂ and nucleophilic attack by Cl⁻ Byproducts SO₂ + Cl⁻

Caption: Nucleophilic acyl substitution mechanism for acyl chloride formation.

Protocol 2: Synthesis of N-Substituted Amide Analogues

This protocol describes the reaction of the acyl chloride intermediate with a primary or secondary amine to yield the final amide product.

Materials:

  • Crude 3-nitro-5-sulfamoylbenzoyl chloride (from Protocol 1)

  • Desired primary or secondary amine (R¹R²NH, 1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine, 1.1-1.5 eq)

  • Standard laboratory glassware for inert atmosphere reactions

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Solution Setup: In a separate dry flask under an inert atmosphere, dissolve the desired amine (1.0-1.2 eq) and the tertiary amine base (e.g., Et₃N, 1.1-1.5 eq) in the chosen anhydrous solvent (e.g., DCM). Cool the solution to 0°C in an ice bath. The base is crucial to neutralize the HCl byproduct generated during the reaction.

  • Acyl Chloride Addition: Dissolve the crude 3-nitro-5-sulfamoylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirring amine solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove unreacted starting material), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by standard techniques such as recrystallization or column chromatography on silica gel to yield the final N-substituted analogue.

Characterization of N-Substituted Analogues

The successful synthesis of the target compounds should be confirmed using a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the N-substituent. A downfield shift of aromatic protons is expected. The broad singlet for the carboxylic acid proton (>10 ppm) will disappear, and a new amide N-H proton signal (if applicable) will appear, typically as a broad singlet or triplet.
¹³C NMR Appearance of new signals for the carbons of the N-substituent. The carbonyl carbon signal will shift slightly.
FT-IR Disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹). Appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹) and an N-H stretch for secondary amides (~3300 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target amide.

Safety and Handling

  • 3-Nitro-5-sulfamoylbenzoic acid and its derivatives should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat).

  • Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a chemical fume hood.

  • Amines can be corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • The reaction byproducts HCl and SO₂ are corrosive and toxic gases. Ensure the reaction setup is equipped with a proper gas trap (e.g., a bubbler with a sodium hydroxide solution).

Conclusion

3-Nitro-5-sulfamoylbenzoic acid serves as a valuable, though underutilized, platform for generating libraries of N-substituted analogues for chemical and biological screening. By employing a reliable two-step synthesis involving the activation of the carboxylic acid to an acyl chloride followed by amidation, researchers can systematically explore the chemical space around this scaffold. The protocols and insights provided, benchmarked against the well-established chemistry of its 4-chloro analogue, offer a solid foundation for scientists and drug development professionals to harness the synthetic potential of this versatile building block.

References

  • Pharmaffiliates. (n.d.). 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid. CAS 22892-96-2. Available at: [Link]

  • Carl ROTH. (n.d.). 4-Chloro-3-nitro-5-sulfamoylbenzoic acid. CAS 22892-96-2. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of sulfamylbenzoic acids. CA1082191A.
  • Google Patents. (n.d.). Sulphamyl-benzoic acid derivatives. US3806534A.
  • Se-Hong, K., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 3(10), 843-847. Available at: [Link]

Sources

Troubleshooting & Optimization

identifying and minimizing impurities in the synthesis of bumetanide precursor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Bumetanide Precursor

Welcome to the Technical Support Center for the synthesis of the bumetanide precursor, 4-chloro-3-nitro-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing critical process-related impurities. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Understanding the Synthesis and Key Impurities

This section addresses fundamental questions about the synthesis of the bumetanide precursor and the common impurities that can arise. A thorough understanding of the reaction mechanism and potential side reactions is the first step in effective impurity control.[1][2]

Q1: What is the most common synthetic route for the bumetanide precursor, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, and where do impurities typically originate?

A1: The synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid typically starts from p-chlorobenzoic acid.[3][4] The process involves a sequence of electrophilic aromatic substitutions:

  • Chlorosulfonation: p-Chlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group, forming 4-chloro-3-chlorosulfonylbenzoic acid.

  • Nitration: The subsequent nitration with a nitrating agent (e.g., nitric acid in sulfuric acid) yields 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[4]

  • Aminolysis/Amidation: The chlorosulfonyl group is then reacted with ammonia or an ammonia source to form the sulfonamide, resulting in the desired precursor, 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[3]

Impurities can be introduced or formed at each of these stages.[2][5] They generally fall into categories such as unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions (e.g., isomers), and degradation products.[1][5]

Q2: What are the specific chemical structures of the most critical impurities I should be aware of during this synthesis?

A2: Based on the synthetic pathway, several process-related impurities are frequently encountered. Controlling these is crucial for the quality of the final Active Pharmaceutical Ingredient (API).

Impurity NameStructurePotential Origin
Isomeric Impurity: 4-chloro-5-nitro-3-sulfamoylbenzoic acid(Structure not available)Formed during the nitration step due to alternative positioning of the nitro group.
Unreacted Intermediate: 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid(Structure not available)Incomplete aminolysis in the final step.
Over-nitrated By-product: 4-chloro-3,5-dinitrobenzoic acid(Structure not available)Harsh nitrating conditions leading to the introduction of a second nitro group.
Starting Material Carryover: p-Chlorobenzoic acid(Structure not available)Incomplete initial chlorosulfonation.

This table summarizes common impurities. A comprehensive impurity profile should be established for your specific process.[6]

Section 2: Analytical Strategies for Impurity Identification

Effective impurity control is impossible without robust analytical methods. This section provides guidance on identifying and quantifying impurities using modern chromatographic techniques.

Q3: What is the recommended analytical method for identifying and quantifying impurities in the bumetanide precursor?

A3: The most widely accepted and robust method is Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) , typically with UV detection. This technique offers excellent resolution for separating the target precursor from closely related impurities.[7]

A stability-indicating HPLC method is crucial, meaning it can separate the API from its degradation products, which might form during stability studies or upon storage.[8] Forced degradation studies (exposing the precursor to acid, base, oxidative, thermal, and photolytic stress) are essential to develop such a method.[9][8]

Q4: Can you provide a starting point for an HPLC method protocol?

A4: Certainly. The following protocol is a general starting point and should be optimized and validated for your specific equipment and sample matrix according to ICH guidelines.[10]

Protocol: RP-HPLC Method for Bumetanide Precursor
  • Instrumentation:

    • RP-HPLC system with a UV or Photodiode Array (PDA) detector.[10][7]

  • Chromatographic Conditions:

    • Column: Discovery C18 (250 x 4.6 mm, 5 µm) or equivalent.[10][7]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% ortho-phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 50:50 v/v.[10][11]

    • Flow Rate: 1.0 mL/min.[10][7]

    • Detection Wavelength: 254 nm.[10]

    • Column Temperature: Ambient or controlled, e.g., 30°C.

  • Sample Preparation:

    • Accurately weigh a known amount of the precursor sample.

    • Dissolve and dilute to a final concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.

    • Filter the solution through a 0.45 µm membrane filter before injection.[8]

  • Analysis:

    • Inject the prepared sample and a corresponding reference standard.

    • Identify impurity peaks based on their retention times relative to the main precursor peak.

    • Quantify impurities using the area normalization method or against a qualified reference standard for known impurities.

For definitive structural confirmation of unknown impurities, isolation via preparative HPLC followed by analysis with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach.[6]

Section 3: Troubleshooting and Minimization Guide

This section provides actionable troubleshooting advice to minimize the formation of specific impurities during the synthesis.

Q5: My analysis shows a high level of the isomeric impurity (4-chloro-5-nitro-3-sulfamoylbenzoic acid). How can I minimize this?

A5: The formation of nitration isomers is highly dependent on reaction conditions.

  • Causality: The directing effects of the existing substituents on the benzene ring (chloro, carboxylic acid, and chlorosulfonyl groups) influence the position of the incoming nitro group. Temperature plays a critical role in the selectivity of this reaction.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the temperature during the addition of the nitrating agent. Lowering the reaction temperature (e.g., maintaining at 0-5°C) often increases the regioselectivity, favoring the desired isomer.

    • Rate of Addition: Add the nitrating agent slowly and sub-surface to avoid localized temperature spikes and concentration gradients that can promote side reactions.

    • Mixing Efficiency: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity.

Q6: I am observing significant carryover of the 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid intermediate. What is the likely cause and solution?

A6: This indicates an incomplete aminolysis reaction.

  • Causality: The conversion of the sulfonyl chloride to the sulfonamide can be sluggish if the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Reaction Time & Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the specified temperature. Consider extending the reaction time and monitoring for completion by HPLC.

    • Stoichiometry of Ammonia: Verify that a sufficient excess of the ammonia source is used to drive the reaction to completion.

    • pH Control: The pH of the reaction mixture can influence the reactivity of the ammonia. Ensure it is maintained in the optimal range for the amidation to occur.

Q7: How can I prevent the formation of over-nitrated by-products?

A7: Over-nitration is a classic example of a reaction being pushed too far by overly harsh conditions.

  • Causality: The presence of strongly activating groups can make the aromatic ring susceptible to further nitration if the reaction is not carefully controlled.

  • Troubleshooting Steps:

    • Nitrating Agent Stoichiometry: Use the minimum effective amount of the nitrating agent. Avoid a large excess.

    • Reaction Monitoring: Implement in-process controls (e.g., TLC or HPLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as it reaches completion to prevent the formation of di-nitro compounds.

    • Purification: If minor levels of over-nitrated impurities are unavoidable, they can often be removed during the purification of the final precursor, for instance, through recrystallization, by exploiting differences in solubility.

Workflow for Impurity Investigation

The following diagram outlines a logical workflow for addressing an unexpected impurity during your synthesis.

Impurity_Troubleshooting_Workflow A Unexpected Peak in HPLC B Characterize Impurity (LC-MS, HRMS) A->B C Isolate Impurity (Prep-HPLC) B->C D Structural Elucidation (NMR) C->D E Propose Formation Mechanism D->E F Review Process Step (Raw Materials, Reagents, Conditions) E->F Hypothesize Source G Modify Process Parameters (e.g., Temp, Time, Stoichiometry) F->G H Analyze Modified Batch G->H I Impurity Minimized? H->I J Implement & Document Change I->J Yes K Re-evaluate & Further Modify I->K No K->G

Caption: A systematic workflow for troubleshooting and resolving unexpected impurities.

Section 4: Frequently Asked Questions (FAQs)

Q8: Can impurities in the p-chlorobenzoic acid starting material affect my synthesis?

A8: Absolutely. The purity of starting materials is a critical control point.[6] Impurities in the initial raw material can carry through the entire synthesis or react to form new, unexpected by-products.[2][5] Always use starting materials that meet predefined specifications and, if necessary, perform an initial purity check before beginning the synthesis.

Q9: My final precursor is off-color. What could be the cause?

A9: An off-color product often indicates the presence of trace-level impurities, which may be highly chromophoric (light-absorbing). These can arise from degradation pathways or side reactions. Consider performing a decolorization step, such as treating a solution of the product with activated carbon followed by hot filtration, during the final purification.[3][12]

Q10: Are there any specific safety concerns related to the impurities mentioned?

A10: Any impurity that has not been adequately characterized and qualified from a toxicological perspective poses a potential safety risk.[1][6] Some impurities, particularly those with reactive functional groups, could be potentially mutagenic or genotoxic. Regulatory bodies like the ICH have stringent guidelines on the limits for unidentified impurities.[13] For example, N-nitrosobumetanide is a known nitrosamine impurity that can form and requires careful control.[14] It is imperative to identify and control all impurities to the lowest feasible levels.

References

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs.
  • synthesis of bumetanide from 4-chloro-3-nitro-5-sulfamoylbenzoic acid protocol.Benchchem.
  • The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Bumetanide: A Technical Guide.Benchchem.
  • The Role of Impurities in Drug Development and How to Control Them. (2025). Aquigen Bio Sciences.
  • A Comparative Guide to Analytical Method Validation for Bumetanide and its Rel
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. (2025). FB Pharmtech.
  • Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. (2024). FDA.
  • Impurities in Pharmaceuticals: Types, Causes & Control. (2026). Chemox.
  • Bumetanide synthesis.ChemicalBook.
  • Application Notes and Protocols for a Stability-Indicating HPLC Method for Bumetanide and its Impurities.Benchchem.
  • Bumetanide EP Impurity and USP Rel
  • RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (2019). Asian Journal of Chemistry.
  • Bumetanide-impurities.
  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025). Pharma Beginners.
  • FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. (2011). Semantic Scholar.
  • Pharmaceutical Impurity Analysis Overview.Chemass.
  • Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. (2023). Research Journal of Pharmacy and Technology.
  • RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. (2019). SciSpace.
  • Bumetanide Impurity 6. (2025). ChemicalBook.
  • CN115677544A - Preparation method of bumetanide.

Sources

Technical Support Center: Regioselective Nitration Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: NIT-REGIO-OPT-001 Subject: Advanced Strategies for Controlling Regioselectivity in Electrophilic Aromatic Nitration

Introduction: The Regioselectivity Challenge

Welcome to the Nitration Process Optimization Hub. Achieving high regioselectivity in nitration is a persistent challenge due to the high reactivity of the nitronium ion (


). In standard mixed-acid conditions (HNO₃/H₂SO₄), the reaction is often diffusion-controlled rather than chemically controlled, leading to statistical mixtures (ortho/para) and over-nitration (dinitration).

This guide provides field-proven methodologies to shift selectivity from thermodynamic statistical distributions to kinetically or sterically controlled outcomes using solid-acid catalysis, flow chemistry, and reagent engineering.

Troubleshooting Guide (FAQ)

Q1: I am getting a statistical mix of ortho and para isomers. How do I force para-selectivity?

Diagnosis: The nitronium ion is small and highly reactive, attacking the most electron-rich positions indiscriminately. In activated systems (e.g., toluene, anisole), the ortho position is statistically favored (2 positions vs. 1 para). Solution: Implement Shape-Selective Zeolite Catalysis .

  • Mechanism: Use Zeolite H-Beta (

    
    ) or H-ZSM-5. The pore channels of these zeolites are sterically constrained. The linear para-nitro isomer diffuses out of the pores significantly faster than the bulkier ortho-isomer.
    
  • Action: Switch from mixed acid to a solid-acid system using Zeolite

    
     with nitric acid or acetyl nitrate.
    
Q2: My substrate is sensitive to oxidation, and I need high ortho-selectivity. Standard conditions degrade it.

Diagnosis: Strong acids (H₂SO₄) act as oxidizers. Solution: Use Acetyl Nitrate or Surfactant-Mediated Nitration .

  • Mechanism: Acetyl nitrate (

    
    ) generates a nitrating species that can coordinate with the substrate's substituent (the "ortho effect"), directing the nitro group to the ortho position via a cyclic transition state.
    
  • Action: Generate acetyl nitrate in situ using Acetic Anhydride (

    
    ) and a nitrate salt (e.g., 
    
    
    
    ) or dilute
    
    
    at low temperatures (<0°C).
Q3: I cannot stop the reaction at mono-nitration; dinitration byproducts are contaminating my yield.

Diagnosis: The nitro group is deactivating, but if the reaction temperature is uncontrolled (exotherms) or mixing is poor (hotspots), the second nitration barrier is overcome. Solution: Transition to Continuous Flow Chemistry .

  • Mechanism: Flow reactors allow for precise residence time control (down to milliseconds) and superior heat exchange. You can quench the reaction immediately after the mono-nitration kinetic window closes.

  • Action: Set up a microreactor loop with a residence time (

    
    ) calculated to match the mono-nitration rate constant (
    
    
    
    ), ensuring
    
    
    (where
    
    
    is the rate of dinitration).

Decision Framework

Use this logic tree to select the optimal nitration protocol for your substrate.

NitrationDecisionTree Start Start: Select Substrate Type Activated Activated Ring (e.g., Toluene, Anisole) Start->Activated EDG Present Deactivated Deactivated Ring (e.g., Halobenzenes) Start->Deactivated EWG Present Goal_Para Goal: Para-Selectivity Activated->Goal_Para Goal_Ortho Goal: Ortho-Selectivity Activated->Goal_Ortho MixedAcid Standard Mixed Acid (High Temp) Deactivated->MixedAcid Requires Strong Force Zeolite Protocol A: Zeolite H-Beta / HNO3 Goal_Para->Zeolite Shape Selectivity Flow Protocol C: Continuous Flow Goal_Para->Flow Kinetic Control (Avoid Dinitration) Acetyl Protocol B: Acetyl Nitrate / Bi(NO3)3 Goal_Ortho->Acetyl Coordination Control

Figure 1: Strategic decision tree for selecting regioselective nitration methodologies based on substrate electronics and desired isomer.

Advanced Methodologies (Protocols)

Protocol A: Para-Selective Nitration using Zeolite H-Beta

Objective: Maximize para-isomer formation in activated aromatics (e.g., toluene, chlorobenzene) by exploiting pore-confinement effects.

Materials:

  • Zeolite H-Beta (

    
     ratio ~25, calcined at 500°C).
    
  • Nitric Acid (90% fuming or 69% depending on substrate).

  • Solvent: Acetic Anhydride (acts as water scavenger and reagent) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Catalyst Activation: Heat Zeolite H-Beta at 120°C for 2 hours to remove adsorbed water.

  • Slurry Preparation: In a round-bottom flask, suspend 1.0 g of activated Zeolite in 20 mL of solvent.

  • Substrate Addition: Add 10 mmol of the aromatic substrate (e.g., Toluene).

  • Reagent Addition: Cool to 0°C. Add Nitric Acid (11 mmol) dropwise over 15 minutes.

    • Note: If using Acetic Anhydride, the active species is Acetyl Nitrate, but the Zeolite pore dictates selectivity.

  • Reaction: Stir vigorously at 0–25°C for 2–6 hours.

  • Workup: Filter the catalyst (can be regenerated by calcination). Wash filtrate with water/brine, dry over

    
    , and concentrate.
    

Expected Outcome: Para:Ortho ratios > 4:1 (compared to ~0.6:1 in mixed acid).

Protocol B: Ortho-Selective Nitration of Phenols/Anilines

Objective: Direct nitration to the ortho-position using coordination chemistry.

Materials:

  • Bismuth(III) Nitrate Pentahydrate (

    
    ).[1]
    
  • Solvent: Acetone or Acetonitrile.

  • Substrate: Phenol or Aniline derivative.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of substrate in 15 mL of Acetone.

  • Reagent Addition: Add 10 mmol of

    
     in a single portion.
    
  • Adsorption: The solid reagent will slowly dissolve/react. Stir at Room Temperature (RT).

  • Monitoring: Monitor via TLC. Reaction is typically complete in <30 mins for activated substrates.

  • Quench: Filter off any insoluble bismuth salts. Pour filtrate into ice water.

  • Extraction: Extract with Ethyl Acetate.

Mechanism: The Bismuth center coordinates with the phenolic oxygen, holding the nitrate group in close proximity to the ortho carbon (Template Effect).

Protocol C: Continuous Flow Nitration (Kinetic Control)

Objective: Prevent over-nitration and manage exotherms safely.

Configuration:

  • Pump A: Substrate in Sulfuric Acid.

  • Pump B: Fuming Nitric Acid (or Mixed Acid).

  • Reactor: PFA Tubing or Glass Microreactor (Chip).

  • Quench: Ice water bath at outlet.

FlowNitration cluster_inputs Feed Streams PumpA Pump A: Substrate Mixer T-Mixer (High Shear) PumpA->Mixer Flow Rate A PumpB Pump B: Nitrating Agent PumpB->Mixer Flow Rate B Reactor Residence Time Unit (Cooling Bath) Mixer->Reactor Exothermic Zone Quench Quench Zone (Ice/Water) Reactor->Quench Precise t_R Collection Collection Phase Separation Quench->Collection

Figure 2: Continuous flow setup for kinetic control of nitration, preventing thermal runaways and dinitration.

Step-by-Step Workflow:

  • Calibration: Determine flow rates to achieve residence time (

    
    ) = 30 seconds to 2 minutes.
    
  • Priming: Flush system with solvent (e.g.,

    
     without substrate).
    
  • Execution: Start pumps simultaneously. Maintain reactor temperature at 0–10°C.

  • Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state fraction.

  • Quench: The outlet should drip directly into a stirred ice slurry to instantly stop the reaction.

Quantitative Comparison of Methods

MethodPrimary SelectivityYield (Mono)Safety ProfileScalability
Mixed Acid (Batch) Statistical (Ortho/Para)Moderate (Dinitration risk)Low (Exotherm risk)Difficult
Zeolite H-Beta Para-Selective High (>90%)High (Solid acid)Moderate (Filtration)
Acetyl Nitrate Ortho-Selective High (>85%)Low (Explosion risk if heated)Low
Flow Chemistry Kinetic ControlVery High (>95%) Very High Excellent

References

  • Smith, K., Almeer, S., & Black, S. J. (2000).[2][3] Para-selective nitration of halogenobenzenes using a nitrogen dioxide–oxygen–zeolite system. Chemical Communications.[4]

  • Choudary, B. M., et al. (2000).[4] Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications.[4]

  • Vapourtec Application Note. Nitration Reactions | Continuous Flow Processing.

  • Noël, T., et al. (2023).[5] A field guide to flow chemistry for synthetic organic chemists. Chemical Science.

  • Steele, B. A., et al. (2022).[6] Single-Step Mechanism for Regioselective Nitration of 9,10-BN-Naphthalene with Acetyl Nitrate. Journal of Physical Chemistry A.

Sources

Validation & Comparative

Introduction: The Analytical Challenge of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Methods for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

This guide provides a comprehensive comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, practical applications, and relative merits of various HPLC techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid in method selection and development.

4-chloro-3-nitro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound with the molecular formula C₇H₅ClN₂O₆S.[1] It serves as a critical intermediate in the synthesis of potent loop diuretics, such as bumetanide.[2] Given its role in pharmaceutical manufacturing, the accurate and reliable quantification of this compound is paramount for quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and monitoring synthetic processes.[3]

The molecule's structure presents a unique analytical challenge. It possesses a carboxylic acid group, a nitro group, a chloro group, and a sulfamoyl group, rendering it a polar, acidic compound.[2] Its predicted pKa is approximately 2.82, and it is only slightly soluble in common organic solvents like DMSO and methanol, while being insoluble in water.[2] These properties necessitate careful consideration in the development of a robust and reproducible HPLC method.

This guide will compare three principal HPLC methodologies applicable to this analyte:

  • Reversed-Phase HPLC (RP-HPLC) with ion suppression

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

The Separation Mechanisms: A Head-to-Head Comparison

The choice of an HPLC method is fundamentally a choice of a separation mechanism. The efficacy of each technique for 4-chloro-3-nitro-5-sulfamoylbenzoic acid is dictated by the specific molecular interactions between the analyte, the stationary phase, and the mobile phase.

Reversed-Phase HPLC (RP-HPLC) with Ion Suppression

RP-HPLC is the most widely used mode of liquid chromatography, separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[4] For a polar acidic analyte like 4-chloro-3-nitro-5-sulfamoylbenzoic acid, direct analysis on a standard C18 or C8 column can result in poor retention and peak shape due to the ionization of the carboxylic acid group.[5]

The Causality of Ion Suppression: By acidifying the mobile phase to a pH at least two units below the analyte's pKa (i.e., pH < 1.0 for a pKa of 2.82, though a practical starting point is pH 2-4), the ionization of the carboxylic acid is suppressed.[6][7][8] This protonation makes the molecule more neutral and less polar, increasing its affinity for the hydrophobic stationary phase and leading to adequate retention and improved peak symmetry.[6]

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique is an extension of RP-HPLC designed for ionic and ionizable compounds. It involves adding an ion-pairing reagent to the mobile phase.[9] For an acidic analyte, a basic ion-pairing reagent with a hydrophobic chain, such as a quaternary ammonium salt (e.g., cetrimide), is used.[3]

The Mechanism: The ion-pairing reagent forms an electrically neutral, hydrophobic complex with the ionized analyte.[9][10] This ion-pair has a much stronger affinity for the non-polar stationary phase than the ionized analyte alone, resulting in significantly increased retention.[10] This method is particularly useful when ion suppression is insufficient or when analyzing the compound in the presence of other substances where a neutral or higher pH is desirable.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[11] It employs a polar stationary phase (e.g., bare silica, or bonded with amino or amide groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[12]

The HILIC Partitioning Process: The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[13] More polar analytes, like 4-chloro-3-nitro-5-sulfamoylbenzoic acid, will preferentially partition into this aqueous layer, leading to stronger retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[14]

Comparative Overview of HPLC Methods

The selection of the optimal method depends on the specific analytical goal, such as routine quality control, impurity profiling, or LC-MS-based bioanalysis.

FeatureReversed-Phase (Ion Suppression)Ion-Pair Reversed-PhaseHydrophilic Interaction (HILIC)
Primary Interaction Hydrophobic interactions of the protonated analyte.[4]Hydrophobic interactions of a neutral ion-pair complex.[10]Partitioning into a hydrophilic, water-enriched layer.
Stationary Phase Non-polar (C18, C8).[15]Non-polar (C18, C8).Polar (Silica, Amide, Amino).[14]
Mobile Phase High aqueous content, acidified (e.g., with H₃PO₄ or HCOOH).[15][16]Aqueous/organic with an ion-pairing reagent (e.g., cetrimide).High organic content (>70% ACN) with a small amount of aqueous buffer.
Advantages Robust, reproducible, widely available columns, simple mobile phases.Excellent retention for ionic compounds, tunable selectivity.Excellent retention for very polar compounds, high organic mobile phase is beneficial for MS sensitivity.[12][13]
Disadvantages May provide insufficient retention for very polar impurities. Requires low pH, which can degrade some silica columns over time.Ion-pairing reagents can be aggressive to columns, cause baseline noise, and are non-volatile, making them unsuitable for LC-MS.[9]Method development can be more complex, longer column equilibration times, potential for irreversible adsorption of acidic compounds on some phases.[11]
Best Suited For Routine QC, purity testing, assays.Analysis of ionic compounds when ion suppression is not feasible.Bioanalysis (LC-MS), separation of highly polar analytes and metabolites.

Experimental Protocols & Workflows

Adherence to a well-defined protocol is crucial for achieving reproducible results. The following sections provide detailed, step-by-step methodologies for each technique.

Visualizing the Analytical Workflow

A typical HPLC workflow involves several critical steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard 1. Prepare Standard Stock Solution (e.g., 100 µg/mL) prep_working 2. Prepare Working Standards & Samples prep_standard->prep_working prep_filter 3. Filter all Solutions (0.45 µm Syringe Filter) prep_working->prep_filter hplc_equilibrate 4. Equilibrate System with Mobile Phase prep_filter->hplc_equilibrate Transfer to Vials hplc_inject 5. Inject Samples and Standards hplc_equilibrate->hplc_inject hplc_run 6. Run Chromatogram (Isocratic or Gradient) hplc_inject->hplc_run data_integrate 7. Integrate Peak Area hplc_run->data_integrate Acquire Data data_calibrate 8. Generate Calibration Curve data_integrate->data_calibrate data_quantify 9. Quantify Analyte Concentration data_calibrate->data_quantify

Caption: General experimental workflow for HPLC analysis.

Protocol 1: Reversed-Phase HPLC with Ion Suppression

This protocol is a robust starting point for the routine analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[15][16]

Chromatographic Conditions:

Parameter Recommended Condition
Stationary Phase C18 bonded silica, 5 µm (e.g., 4.6 x 250 mm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C (or ambient)
Detection Wavelength UV at 272 nm

| Injection Volume | 10 µL |

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water. Mix thoroughly. Prepare the final mobile phase by mixing 400 mL of acetonitrile with 600 mL of the 0.1% phosphoric acid solution. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-chloro-3-nitro-5-sulfamoylbenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard and Sample Preparation: Prepare working standards by diluting the stock solution with the mobile phase to achieve desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL). For samples, accurately weigh and dissolve in the mobile phase to bring the expected analyte concentration within the calibration range.

  • System Setup and Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.

  • Data Analysis: Record the peak area responses and construct a linear regression curve from the standards. Calculate the concentration of the analyte in the samples.

Protocol 2: Ion-Pair Reversed-Phase HPLC

This method is adapted from established pharmacopeial procedures for related compounds and is effective for achieving retention at neutral pH.[3]

Chromatographic Conditions:

Parameter Value
Stationary Phase Octylsilyl silica gel (C8), 5 µm (e.g., 4.6 x 250 mm)
Mobile Phase A filtered and degassed mixture of an aqueous buffer solution (70 parts) and propanol (30 parts).
Flow Rate 1.0 mL/min
Column Temperature Ambient (typically 25 °C)
Detection Wavelength 238 nm

| Injection Volume | 20 µL |

Step-by-Step Methodology:

  • Aqueous Buffer Preparation: Dissolve 0.2 g of potassium dihydrogen phosphate and 0.25 g of cetrimide in 70 mL of HPLC grade water. Adjust the pH of the solution to 7.0 using a dilute ammonia solution.

  • Mobile Phase Preparation: Add 30 mL of propanol to the 70 mL of prepared aqueous buffer. Mix thoroughly and degas.

  • Standard Solution Preparation (e.g., 10 µg/mL): Accurately weigh a suitable amount of the reference standard and dissolve it in the mobile phase to obtain the desired concentration. Sonication may be used to aid dissolution.

  • Sample Solution Preparation: Prepare the sample solution as described in Protocol 1, using the ion-pair mobile phase as the diluent.

  • System Setup and Analysis: Equilibrate the C8 column with the mobile phase until the baseline is stable (note: equilibration with ion-pairing reagents can take longer). Inject the standard and sample solutions.

Method Selection Guide: Choosing the Right Tool for the Job

The choice between these methods is not arbitrary and should be guided by the specific requirements of the analysis.

Method_Selection start Start: Need to analyze 4-chloro-3-nitro-5- sulfamoylbenzoic acid q1 Is LC-MS compatibility required? start->q1 q2 Is the analysis for routine QC with a validated method? q1->q2 No method_hilic Use HILIC (High sensitivity, MS-friendly) q1->method_hilic Yes q3 Is analyte retention poor with ion suppression? q2->q3 No method_rp Use RP-HPLC with Ion Suppression (Robust, simple, reliable) q2->method_rp Yes q3->method_rp No method_ip Use Ion-Pair RP-HPLC (Enhanced retention at neutral pH) q3->method_ip Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Method Validation: Ensuring Trustworthiness and Reliability

Regardless of the chosen method, it must be validated to demonstrate its suitability for the intended purpose. Validation is a regulatory requirement in the pharmaceutical industry.[17] The performance characteristics are evaluated according to the International Council for Harmonisation (ICH) guideline Q2(R2).[18][19]

Key Validation Parameters and Typical Acceptance Criteria:

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[19] Peak purity analysis, no interference at the analyte's retention time in placebo/blank injections.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[18] Correlation coefficient (R²) ≥ 0.995.[20]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[17] Derived from linearity studies.
Accuracy The closeness of test results to the true value, often assessed by spike/recovery studies.[19] Recovery should be between 98.0% and 102.0%.[20]
Precision The degree of agreement among individual test results when the method is applied repeatedly. Includes Repeatability and Intermediate Precision.[18] Relative Standard Deviation (%RSD) ≤ 2.0%.[20]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined by signal-to-noise ratio (e.g., S/N = 3).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined by signal-to-noise ratio (e.g., S/N = 10).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[18] %RSD should remain within acceptable limits (e.g., ≤ 3%) under varied conditions.[20]

| System Suitability | Confirms that the chromatographic system is adequate for the intended analysis.[21] | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0%.[15][20] |

Conclusion

The analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid can be successfully achieved using several HPLC techniques.

  • Reversed-Phase HPLC with ion suppression stands out as the most practical and robust method for routine quality control applications due to its simplicity, reliability, and the wide availability of columns and reagents.

  • Ion-Pair RP-HPLC offers a powerful alternative when enhanced retention is needed at neutral pH, though its incompatibility with mass spectrometry is a significant limitation.

  • HILIC represents a valuable tool for applications requiring high sensitivity with MS detection or for separating the analyte from other highly polar species.

The ultimate choice of method should be guided by a thorough understanding of these separation mechanisms and validated against the specific analytical requirements as outlined in this guide.

References

  • CRAWFORD Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Chyba, M., & Komsta, Ł. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 781-791. Retrieved from [Link]

  • McCalley, D. V. (2017). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. LCGC Europe, 30(2), 74-85. Retrieved from [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Szepesi, G., Gazdag, M., & Mihályfi, K. (1989). Ion-pair HPLC study of sulfonamides, barbiturates and antiphlogistic acids on a dynamically modified silica gel stationary phase. Acta Pharmaceutica Hungarica, 59(2), 49-57. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Patel, K. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 23-31. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Biotage. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

  • Zahrobsky, M., Camporese, D., Rist, Ø., & Carlsen, P. H. J. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 10(9), 1179-1189. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • MDPI. (2005, September 30). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, October 16). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Validation: Specificity, LOD, and LOQ

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the identification, quantification, and purification of drug substances and products. However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of the critical validation parameters: Specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Our discussion is grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, and echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and in pharmacopeias such as the United States Pharmacopeia (USP).[1][2][3][4][5] Adherence to these standards is not merely a regulatory hurdle; it is a scientific imperative that ensures our data is robust and defensible.[1][3]

Section 1: Specificity - The Art of Unambiguous Measurement

Specificity is the cornerstone of any analytical method. It is defined as the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8] In essence, it proves that your method measures only what you intend it to measure. A lack of specificity can lead to inaccurate quantification and false-positive results, directly impacting product quality and patient safety.[9][10]

The "Why" Behind Specificity Testing

The causality is straightforward: co-eluting peaks in a chromatogram lead to an overestimation of the analyte's true concentration or the misidentification of a peak. For a stability-indicating method, which is designed to quantify a drug substance in the presence of its degradation products, specificity is paramount.[11] We must prove that the peaks of degradants, process impurities, and excipients are well-separated from the main analyte peak.[11]

Experimental Design for Specificity

A robust specificity study is a multi-faceted investigation. It is not a single experiment but a collection of evidence.

Protocol for Demonstrating Specificity:

  • Analyte Identification:

    • Analyze a solution of the analyte (drug substance or product).

    • Analyze a placebo solution (containing all excipients but no drug substance).

    • Analyze a solution containing known impurities or related substances, if available.

    • Causality: This initial step confirms the retention time of the analyte and demonstrates that the matrix components do not produce a signal at that retention time.

  • Forced Degradation (Stress Testing):

    • This is the crucible for a stability-indicating method. The goal is to intentionally degrade the drug product to generate potential degradation products.

    • Expose the drug product to various stress conditions as recommended by ICH Q1A(R2), including:

      • Acid hydrolysis (e.g., 0.1 N HCl at 60 °C)

      • Base hydrolysis (e.g., 0.1 N NaOH at 60 °C)

      • Oxidation (e.g., 3% H₂O₂ at room temperature)

      • Thermal stress (e.g., 80 °C)

      • Photolytic stress (e.g., exposure to UV and visible light)

    • Analyze the stressed samples by HPLC.

    • Causality: This demonstrates that the method can separate the analyte from any degradation products formed under realistic stress conditions.[12] The target is to achieve 5-20% degradation to ensure significant degradants are formed without completely destroying the main peak.[10]

  • Peak Purity Analysis:

    • Utilize a photodiode array (PDA) or mass spectrometric (MS) detector if available.

    • Assess the peak purity of the analyte in the presence of its degradants and impurities from the stressed samples.

    • Causality: This provides orthogonal evidence of specificity. A spectrally pure peak indicates that no other component is co-eluting. Peak purity is a powerful tool to compensate for a lack of baseline resolution.

Data Interpretation and Acceptance Criteria

A visual representation of a successful specificity experiment is crucial for reports and submissions.

G

ParameterAcceptance CriterionRationale
Placebo Interference No significant peaks at the retention time of the analyte.Ensures excipients do not contribute to the analyte signal.
Resolution (Rs) Resolution between the analyte and the closest eluting peak (impurity or degradant) should be ≥ 2.0.[10]Provides baseline separation, ensuring accurate integration and quantification.
Peak Purity Peak purity index or angle should be less than the threshold angle (e.g., purity > 0.990).[10]Confirms the absence of co-eluting species under the analyte peak.

Section 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

While specificity ensures we are measuring the right thing, LOD and LOQ define the lower boundaries of our method's capability. They are critical for the analysis of impurities and degradation products, where trace-level quantification is necessary.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated with acceptable accuracy and precision.[6][13]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[6][13]

Comparing Methodologies for LOD & LOQ Determination

The ICH Q2(R1) guideline outlines three primary methods for determining LOD and LOQ.[14][15] The choice of method depends on the nature of the analytical procedure and the instrumentation.

MethodDescriptionAdvantagesDisadvantages
Visual Evaluation Determination of the minimum concentration at which the analyte can be consistently detected by visual inspection of the chromatogram.Simple and can be applied to non-instrumental methods.Highly subjective and not quantitative. Generally used for confirmation only.[15]
Signal-to-Noise (S/N) Ratio The concentration that yields a specific signal-to-noise ratio is determined. Typically, 3:1 for LOD and 10:1 for LOQ.[13][16][17][18][19]Widely used and practical for chromatographic methods that exhibit baseline noise.[2][20]The calculation of S/N can vary between software and may be manipulated by data processing (e.g., smoothing).[15][19]
Standard Deviation of the Response and the Slope Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).[14][16][18][21][22]More objective and statistically robust.Requires a well-defined calibration curve at low concentrations. The method for determining σ must be carefully chosen.[23]
In-Depth Protocol: The Standard Deviation and Slope Method

This method is often preferred for its statistical foundation. The key is the accurate determination of 'σ', the standard deviation of the response.

Protocol for LOD/LOQ Determination via Calibration Curve:

  • Construct a Low-Level Calibration Curve:

    • Prepare a series of solutions of the analyte at concentrations near the expected LOQ. A minimum of 5-6 concentration levels is recommended.

    • Causality: Using a calibration curve spanning the full working range can inflate the standard error and lead to an inaccurate estimation of LOD/LOQ at the low end.[23] This dedicated low-level curve provides a more accurate model of the response in the relevant region.

  • Perform Replicate Injections:

    • Inject each concentration level multiple times (e.g., n=3).

  • Perform Linear Regression:

    • Plot the mean response (peak area) versus concentration.

    • Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the response (σ).

  • Determine 'σ':

    • There are three common ways to estimate σ from the regression data:

      • Standard Deviation of the y-intercepts of multiple regression lines: Statistically sound but labor-intensive.

      • Residual Standard Deviation of the regression line (Standard Error of the Regression, Sy/x): A practical and commonly used approach.[21]

      • Standard Deviation of the Blank: Measure the response of multiple blank samples and calculate their standard deviation. This is useful when analyzing samples with a significant matrix background.[14]

  • Calculate LOD and LOQ:

    • Apply the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)[14][18]

  • Experimental Verification:

    • Prepare a solution at the calculated LOQ concentration and inject it multiple times (e.g., n=6).

    • Calculate the accuracy (% recovery) and precision (%RSD).

    • Causality: This final step is a mandatory self-validation of the calculated value.[14] It provides documented evidence that the method can reliably quantify the analyte at this level, fulfilling the definition of LOQ.

G

Acceptance Criteria for LOQ Verification

The acceptance criteria for the precision and accuracy at the LOQ should be justified based on the intended purpose of the method. For impurity analysis, the criteria may be wider than for an assay of the main component.

ParameterTypical Acceptance Criterion for Impurity Methods
Precision (%RSD) ≤ 10%
Accuracy (% Recovery) 80 - 120%

Conclusion: An Integrated Approach to Validation

As a Senior Application Scientist, my experience underscores that these validation parameters are not isolated exercises. Specificity studies often reveal potential impurities that must then be quantifiable at a validated LOQ. A method that is not specific will inherently have a poor, and irrelevant, LOQ for the true analyte.

The choice of methodology, particularly for LOD and LOQ, should be driven by a scientific understanding of the method's performance and justified with empirical data. While the S/N ratio method is expedient, the calibration curve approach provides a more statistically sound and defensible value. Regardless of the method used for estimation, the final, crucial step is always the experimental verification of the LOQ. This provides the ultimate, documented evidence that the analytical procedure is fit for its intended purpose, satisfying both scientific and regulatory expectations.[24]

References

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). [Source Redacted].
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.).
  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.).
  • Calculating LOD and LOQ for HPLC and UV Methods. (n.d.).
  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015, July 27). Federal Register.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13).
  • Signal-to-Noise vs Standard Deviation Methods for LOD/LOQ. (n.d.).
  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018, August 30). Juniper Publishers.
  • Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. (n.d.). SCIEX.
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). KNAUER.
  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2024, November 30). Guidance Portal.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.ai.
  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. (2024, June 3).
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Limit of Blank, Limit of Detection and Limit of Quantit
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. (2017, August 4). [Source Redacted].
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • Q2(R2) Validation of Analytical Procedures. (n.d.).
  • What Is FDA Method Validation Guidance and Its Importance?. (2025, August 6). Altabrisa Group.
  • How to calculate LOD and LOQ of analyte by hplc?. (2016, July 11).
  • How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). (2025, December 21). Medium.
  • HPLC analytical tips: What is 'specificity'?. (n.d.). Biorelevant.com.
  • ICH Q2 Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • How to calculate limit of detection, limit of quantification and signal to noise ratio?. (2014, May 16).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
  • HPLC Specificity Testing: Importance Explained. (2025, September 15). Altabrisa Group.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025, August 18).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • How to determine the LOD using the calibration curve?. (2019, June 20). MPL Lösungsfabrik.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantit

Sources

Precision in Profiling: Inter-Laboratory Comparison of Analytical Techniques for Diuretic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environments of pharmaceutical quality control (QC) and anti-doping analysis, the detection of diuretic precursors—specifically synthesis intermediates like 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB) —is a critical benchmark of analytical capability.

This guide presents an objective, inter-laboratory comparison of the three dominant analytical platforms: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) , Ultra-High-Performance Liquid Chromatography (UHPLC) , and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV remains the regulatory workhorse for raw material purity, our comparative data indicates that LC-MS/MS is the requisite standard for trace-level precursor detection (<20 ng/mL), particularly in complex biological matrices where "masking" is a concern.

Part 1: Comparative Analysis of Analytical Platforms

The following data synthesizes performance metrics from multi-site proficiency testing (EQAS) and collaborative method validation studies.

Table 1: Performance Matrix – Diuretic Precursor Analysis
FeatureHPLC-UV (Method A) UHPLC-DAD (Method B) LC-MS/MS (Method C)
Primary Application Routine QC (Raw Material)High-Throughput QCForensic/Trace Analysis
Limit of Detection (LOD) ~50–100 ng/mL~10–20 ng/mL< 0.5 ng/mL
Specificity Moderate (Retention time only)High (Spectral confirmation)Superior (MRM transitions)
Inter-Lab Reproducibility (RSD) < 1.5% (Excellent)< 2.0% (Good)3.5–5.0% (Variable due to matrix)
Throughput Low (15–20 min run)High (< 5 min run)High (< 5 min run)
Cost per Sample LowModerateHigh
Technical Insight: The Sensitivity vs. Stability Trade-off
  • HPLC-UV offers unmatched robustness. In inter-laboratory studies, HPLC-UV methods consistently yield the lowest Relative Standard Deviation (RSD) because UV detection is less susceptible to environmental fluctuations than electrospray ionization (ESI).

  • LC-MS/MS , while offering a 100-fold increase in sensitivity, shows higher inter-lab variance. This is often attributed to matrix effects (ion suppression/enhancement) which vary significantly between laboratories depending on the purity of reagents and the specific source of the biological matrix (urine/plasma).

Part 2: Deep Dive – The Precursor Challenge (Hydrochlorothiazide & ACB)

The synthesis of Hydrochlorothiazide (HCTZ) involves the precursor 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB) . Inadequate purification leaves trace ACB in the final drug product.

The Regulatory Gap

Pharmacopoeial methods (USP/EP) typically utilize HPLC-UV with limits around 0.1% (1000 ppm). However, in anti-doping contexts , WADA has established Minimum Reporting Levels (MRLs) for diuretics at 20 ng/mL to distinguish between intentional doping and pharmaceutical contamination. Standard HPLC-UV cannot reliably distinguish a 20 ng/mL contaminant from baseline noise.

The Analytical Solution: LC-MS/MS

To bridge this gap, laboratories must transition to LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This technique isolates the precursor mass (m/z 284.9 for ACB) and fragments it to specific product ions, eliminating background interference.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Quantification of ACB precursor in HCTZ drug substance at trace levels (<10 ppm). Technique: UHPLC-MS/MS (Negative ESI).

A. Reagents & Standards[2][3]
  • Target Analyte: 4-Amino-6-chloro-1,3-benzenedisulfonamide (ACB).

  • Internal Standard (IS): Hydrochlorothiazide-d2 (Deuterated) or 13C-labeled ACB (Preferred).

    • Expert Insight: Using a structural analog as an IS is insufficient for MS/MS due to differential matrix effects. A stable isotope-labeled IS co-elutes with the analyte, correcting for ion suppression in real-time.

B. Chromatographic Conditions[4][5][6][7]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

    • Causality: Formic acid provides protons for ionization (though we run in negative mode, acidic mobile phases often improve peak shape for sulfonamides on C18 columns).

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Re-equilibrate.
C. Mass Spectrometry Parameters (Negative Mode)
  • Source: Electrospray Ionization (ESI-).[1]

  • Precursor Ion (Q1): 284.9 m/z [M-H]-

  • Product Ions (Q3):

    • Quantifier: 204.9 m/z (Loss of SO2NH2)

    • Qualifier: 140.9 m/z

  • Self-Validation Step: The ratio of Quantifier/Qualifier ions must remain within ±20% of the reference standard. If the ratio deviates, the peak is not ACB, regardless of retention time.

D. Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg HCTZ sample in 10 mL Methanol (Stock).

    • Spike with Internal Standard (IS) to final conc. of 100 ng/mL.

    • Dilute 1:100 with Mobile Phase A (Water/Formic Acid).

    • Why: Diluting in the initial mobile phase prevents "solvent shock" which causes peak broadening for early eluters.

  • System Suitability Test (SST):

    • Inject Standard (10 ng/mL).

    • Requirement: Signal-to-Noise (S/N) > 10.

    • Requirement: Retention time stability < 0.1 min.

  • Analysis & Calculation:

    • Inject Sample.[2][1]

    • Calculate concentration using the Area Ratio (

      
      ).
      
    • Validation: Check Ion Ratio (204.9/140.9).

Part 4: Visualizations

Diagram 1: Analytical Decision Tree

This diagram guides the researcher in selecting the appropriate technique based on the required sensitivity and application.

DecisionTree Start Start: Select Analytical Goal Goal_QC Routine QC / Purity > 0.1% Start->Goal_QC Goal_Trace Trace Analysis / Doping < 20 ng/mL Start->Goal_Trace Method_HPLC Method: HPLC-UV Goal_QC->Method_HPLC Standard Cost Method_UHPLC Method: UHPLC-DAD Goal_QC->Method_UHPLC High Throughput Action_Deriv Is Analyte Volatile? Goal_Trace->Action_Deriv Method_LCMS Method: LC-MS/MS (MRM) Validation Validate Ion Ratios Method_LCMS->Validation Requires Isotope IS Action_Deriv->Method_LCMS No (Polar/Non-volatile) Method_GCMS Method: GC-MS Action_Deriv->Method_GCMS Yes

Caption: Decision matrix for selecting analytical techniques based on sensitivity requirements and analyte properties.

Diagram 2: Inter-Laboratory Comparison Workflow

A standardized workflow used in EQAS to assess laboratory performance.

InterLabWorkflow Source Reference Lab (Prepares Blinded Samples) Distrib Sample Distribution (Spiked Matrix) Source->Distrib LabA Lab A (HPLC-UV) Distrib->LabA LabB Lab B (LC-MS/MS) Distrib->LabB LabC Lab C (UHPLC) Distrib->LabC DataAgg Data Aggregation (Z-Score Calculation) LabA->DataAgg Result A LabB->DataAgg Result B LabC->DataAgg Result C Report Performance Report (Outliers Identified) DataAgg->Report

Caption: Workflow for inter-laboratory proficiency testing (EQAS) to validate detection of diuretic precursors.

References

  • Bernardi, L. S., et al. (2020).[3] Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. Current Pharmaceutical Analysis. Link

  • World Anti-Doping Agency (WADA). (2021).[4][5] Technical Letter – TL24: Minimum Reporting Level for Certain Diuretics that are Known Contaminants of Pharmaceutical Products. Link

  • Thevis, M., et al. (2015). Mass spectrometric behavior of thiazide-based diuretics after electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry. Link

  • Waters Corporation. (2023). Simultaneous Analysis of Diuretics and Beta-Blockers by Mixed Mode SPE and UPLC-MS/MS for Anti-Doping Analysis. Link

  • BenchChem. (2025).[2] HPLC vs. UPLC for Impurity Profiling: A Head-to-Head Comparison. Link

Sources

Technical Guide: SAR Profiling of Sulfamoyl Benzamide Derivatives vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoyl benzamide derivatives represent a versatile scaffold in medicinal chemistry, primarily recognized for their dual-action potential as Carbonic Anhydrase (CA) inhibitors (glaucoma, hypoxic tumors) and 11


-HSD1 inhibitors  (metabolic syndrome). Unlike classic sulfonamides (e.g., Acetazolamide) which often suffer from poor isoform selectivity, the benzamide moiety allows for the introduction of "tail" structures that interact with the hydrophobic half of the enzyme active site, significantly enhancing selectivity.

This guide provides a comparative technical analysis of these derivatives against industry standards, supported by experimental protocols and structure-activity relationship (SAR) mapping.

Comparative Analysis: CA Inhibition

Primary Application: Glaucoma and Antitumor Agents (targeting hCA IX/XII). Benchmark Standard: Acetazolamide (AAZ), a pan-inhibitor of CA isozymes.

Performance Data: Benzamide Leads vs. Acetazolamide

Recent SAR campaigns have focused on


-(3-sulfamoylphenyl)benzamide derivatives. The introduction of a benzamide "tail" allows the molecule to reach the selective pockets of hCA I and II, which are inaccessible to the compact structure of Acetazolamide.

Table 1: Inhibition Constants (


) of Lead Derivatives vs. Standard 
Data synthesized from recent SAR studies (e.g., Source 1.3, 1.13).
Compound IDStructure DescriptionTarget: hCA I (

nM)
Target: hCA II (

nM)
Selectivity (II/I)
Acetazolamide (Std) 1,3,4-thiadiazole-2-sulfonamide250 12 0.048
Compound P4

-(3-sulfamoylphenyl)-4-methylbenzamide
220 330 1.5
Compound 3i 4-chloro-3-(morpholine-4-carbonyl)2880 270 0.09
Derivative 7a Rhodanine-linked benzamide45.2 6.8 0.15

Technical Insight: While Acetazolamide is a potent hCA II inhibitor (


 = 12 nM), it lacks discrimination between isoforms, leading to systemic side effects. Derivative 7a  demonstrates superior potency (

= 6.8 nM) and improved lipophilicity due to the benzamide scaffold, facilitating better corneal penetration in glaucoma models.
SAR Mechanics: The "Tail" Approach

The superior performance of sulfamoyl benzamides is driven by the "Tail Approach" in drug design.

  • Zinc Binding Group (ZBG): The unsubstituted sulfonamide (

    
    ) anchors the molecule by coordinating with the 
    
    
    
    ion in the active site.
  • Linker (Benzamide): The phenyl ring acts as a spacer, positioning the substituent correctly.

  • Selectivity Tail: Substituents on the benzamide nitrogen (e.g., morpholine, substituted phenyls) interact with the hydrophobic or hydrophilic pockets specific to each isozyme (hCA I vs. hCA II).

Comparative Analysis: 11 -HSD1 Inhibition

Primary Application: Type 2 Diabetes and Metabolic Syndrome.[1] Benchmark Standard: Carbenoxolone (non-selective) or Glyburide (structural analog).

Performance Data: Metabolic Regulation

Inhibiting 11


-HSD1 prevents the conversion of cortisone to cortisol in adipose tissue. Sulfamoyl benzamides offer a distinct advantage over earlier adamantyl-based inhibitors by reducing HERG channel liability.

Table 2: Potency of Benzamide Derivatives vs. Metabolic Standards Data derived from Source 1.10, 1.15.

CompoundCore Scaffold11

-HSD1

(nM)
11

-HSD2

(nM)
Selectivity Ratio
Carbenoxolone (Std) Glycyrrhetinic acid derivative10 - 20 15 - 30 ~1 (Non-selective)
Compound 11n 4-(phenylsulfonamidomethyl)benzamide4.2 >10,000 >2300
Compound (S)-25 Diarylsulfone benzamide2.1 >5,000 >2000

Key Finding: Compound 11n shows nanomolar potency and extreme selectivity against Type 2 isozyme (essential to prevent hypertension side effects), a massive improvement over the non-selective standard Carbenoxolone.

Visualized Mechanisms & Workflows

SAR Decision Tree (Carbonic Anhydrase)

This diagram illustrates the structural logic for optimizing sulfamoyl benzamides for specific isoforms.

SAR_Logic Core Sulfamoyl Benzamide Core ZBG Sulfonamide (-SO2NH2) Zinc Binding Group Core->ZBG Essential for Activity Linker Benzene Ring (Spacer) Core->Linker Scaffold Tail Amide Substituent (R) (Selectivity Filter) Core->Tail Variable Region Result_CAII High hCA II Affinity (Glaucoma) ZBG->Result_CAII Base Affinity Tail->Result_CAII Small/Hydrophilic R (e.g., Methyl, H) Result_CAIX High hCA IX Affinity (Hypoxic Tumors) Tail->Result_CAIX Bulky/Lipophilic R (e.g., Rhodanine, Quinoline)

Caption: Structural optimization logic. The "Tail" dictates isoform selectivity, while the Sulfonamide group ensures potency.

Synthesis & Assay Workflow

A self-validating protocol flow for generating and testing these derivatives.

Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase (CA Assay) S1 Start: Benzoic Acid Derivative S2 Chlorosulfonation (ClSO3H, 95°C, 12h) S1->S2 S3 Amidation (R-NH2, pH Control) S2->S3 S4 Purification (Flash Chromatography) S3->S4 A1 Enzyme Prep (hCA I/II recombinant) S4->A1 Compound Transfer A2 Substrate Addition (p-Nitrophenyl Acetate) A1->A2 A3 Kinetic Measurement (Absorbance @ 400nm) A2->A3 A4 Data Analysis (Lineweaver-Burk Plot) A3->A4

Caption: Integrated workflow from chemical synthesis to enzymatic validation.

Experimental Protocols

Synthesis of Sulfamoyl Benzamides (General Procedure)

Based on methodologies from Source 1.5 and 1.12.

Reagents: Benzoic acid derivative, Chlorosulfonic acid, Amines (e.g., morpholine, aniline), Thionyl chloride.

  • Chlorosulfonation:

    • Add 2-substituted benzoic acid (1 eq) to cooled chlorosulfonic acid (6 eq) in a round-bottom flask.

    • Heat at 95°C for 12 hours .

    • Cool and pour onto crushed ice. Filter the precipitate (5-(chlorosulfonyl)benzoic acid).[2]

    • Checkpoint: Verify formation by TLC (mobile phase: Chloroform/Methanol 9.5:0.5).

  • Amidation (Sulfonamide Formation):

    • Dissolve the sulfonyl chloride intermediate in acetone or DCM.

    • Add the appropriate amine (1.1 eq) and a base (Pyridine or

      
      ).
      
    • Stir at RT for 4–6 hours. Acidify with HCl to precipitate the product.

  • Carboxamide Coupling (Optional for bis-amides):

    • Activate the carboxylic acid group using EDC/HOBt or convert to acid chloride using

      
      .
      
    • React with the second amine component to form the final benzamide derivative.

Carbonic Anhydrase Esterase Assay

Standard validation protocol for CA inhibition (Source 1.13).

  • Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with assay buffer (Tris-HCl, pH 7.4).

  • Enzyme Incubation: Incubate hCA isozyme (I, II, or IX) with the inhibitor solution for 15 minutes at 25°C to allow equilibrium.

  • Substrate Reaction: Add p-nitrophenyl acetate (p-NpA) as the substrate.

  • Detection: Monitor the hydrolysis of p-NpA to p-nitrophenol spectrophotometrically at 400 nm over 30 minutes.

  • Calculation: Determine

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor. PubMed. Available at: [Link]

  • Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives. Wiley Chemistry & Biodiversity. Available at: [Link]

  • Structure–activity relationships for the target compounds against carbonic anhydrase isoforms. ResearchGate. Available at: [Link]

  • 4-(Phenylsulfonamidomethyl)benzamides as potent and selective inhibitors of 11beta-HSD1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. Available at: [Link]

Sources

comparing the efficacy of different reducing agents for the nitro group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape of Nitro Reduction

The reduction of the nitro group (


) to an amine (

) is a cornerstone transformation in pharmaceutical synthesis, serving as the gateway to anilines—a privileged pharmacophore found in drugs ranging from paracetamol to kinase inhibitors.

While catalytic hydrogenation (


) is the industrial gold standard for its atom economy, it often fails in the presence of labile functional groups (halides, olefins, aldehydes). Conversely, classical dissolving metal reductions (Fe, Sn, Zn) offer exquisite chemoselectivity but suffer from poor atom economy and difficult workups.

This guide objectively compares these methodologies, providing an evidence-based decision matrix to select the optimal reagent based on substrate complexity.

Mechanistic Underpinnings[1]

To control the reaction, one must understand the pathway. The reduction of nitroarenes generally follows the Haber-Lukashevich mechanism , proceeding through a cascade of two-electron transfers.

  • Direct Route (Preferred): Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine.
  • Condensation Route (Side Reactions): Accumulation of nitroso and hydroxylamine intermediates leads to coupling, forming azoxy, azo, and hydrazo impurities.

Expert Insight: In acidic media (Fe/HCl), the reaction is driven rapidly to the amine, suppressing condensation. In neutral/basic catalytic hydrogenation, intermediate accumulation is more likely, risking azo-dimer formation.

Visualization: Reduction Pathways

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy Dimer Nitroso->Azoxy Condensation (High pH/Low H2) Amine Amine (-NH2) Hydroxyl->Amine 2e- / 2H+ Hydroxyl->Azoxy Azo Azo Dimer Azoxy->Azo Reduction Azo->Amine Over-reduction

Caption: The Haber-Lukashevich pathway.[1] Green path indicates the desired direct reduction. Grey dashed path indicates the condensation side-reactions common in neutral media.

Comparative Analysis of Reagents

A. Catalytic Hydrogenation ( + Pd/C or Raney Ni)[2][3][4][5]
  • Mechanism: Heterogeneous catalysis involving H-adsorption on the metal surface.

  • Pros: High atom economy, water is the only byproduct, scalable.

  • Cons: Poor chemoselectivity. Frequently causes dehalogenation (Cl, Br, I), reduction of olefins, and hydrogenolysis of benzyl ethers.

  • Verdict: Best for simple substrates or early-stage building blocks.

B. Dissolving Metal Reduction (Fe/NH Cl or Fe/AcOH)
  • Mechanism: Single Electron Transfer (SET) from the metal surface.[2]

  • Pros: High Chemoselectivity. Tolerates halides, nitriles, esters, and even some ketones.[3] Iron is cheap and non-toxic compared to Tin.

  • Cons: Heterogeneous sludge formation makes workup tedious (emulsions).

  • Verdict: The "Workhorse" for complex intermediates where halogen retention is critical.

C. Stannous Chloride ( )[8]
  • Mechanism: Hydride-like transfer/SET in acidic ethanol.

  • Pros: "Surgical" Precision. Uniquely tolerates aldehydes and sensitive ketones which are reduced by Fe or Zn.

  • Cons: Toxic tin waste; difficult removal of tin salts; low atom economy.[4]

  • Verdict: Reserved for high-value, late-stage intermediates containing aldehydes or very sensitive carbonyls.

D. Transfer Hydrogenation (Pd/C + Ammonium Formate)
  • Mechanism: Decomposition of formate releases

    
     and 
    
    
    
    in situ on the catalyst surface.
  • Pros: Safer (no

    
     gas cylinders), often faster than balloon hydrogenation due to higher effective surface concentration of H.
    
  • Cons: Similar selectivity issues to standard hydrogenation (dehalogenation risk).

  • Verdict: Ideal for parallel synthesis/combinatorial chemistry where gas handling is cumbersome.

Decision Matrix: Selecting the Right Agent

Use this table to match your substrate's functional groups with the appropriate reducing agent.

Functional Group Present

/ Pd-C
Fe / NH

Cl
SnCl

Zn / AcOHRecommended Agent
Alkyl/Aryl Halides (Cl, Br, I) ❌ (Risk)⚠️ (Risk)Fe / NH

Cl
Aldehyde (-CHO) ⚠️SnCl

Ketone (-C=O) ⚠️Fe / NH

Cl
Nitrile (-CN) ⚠️Fe or SnCl

Alkene (-C=C-) Fe / NH

Cl
Benzyl Ether (OBn) Fe / NH

Cl
Carboxylic Acid Any (Fe preferred)

Key: ✅ = Compatible/Safe; ⚠️ = Potential Side Reaction; ❌ = Incompatible/Reacts.

Logic Flow for Reagent Selection

DecisionTree Start Substrate Analysis Halides Contains Halogens (Cl, Br, I)? Start->Halides Aldehyde Contains Aldehyde/Sensitive Ketone? Halides->Aldehyde Yes Scale Scale > 100g? Halides->Scale No Fe Fe / NH4Cl (Chemoselective) Aldehyde->Fe No Sn SnCl2 (Surgical) Aldehyde->Sn Yes PdC H2 / Pd-C (Standard) Scale->PdC Yes (Green) Scale->PdC No PtC Pt/C + Vanadium (Specialized)

Caption: Decision tree for selecting a reducing agent. Prioritize chemoselectivity first, then scalability.

Detailed Experimental Protocols

These protocols are designed to be self-validating : visual cues are included to confirm reaction progress.

Protocol A: Chemoselective Reduction (Fe / NH Cl)

Best for: Substrates with halogens, nitriles, or alkenes. Mechanism: Surface-mediated electron transfer in protic media.

  • Setup: To a round-bottom flask, add the nitroarene (1.0 equiv) and Iron powder (5.0 equiv, -325 mesh preferred for surface area).

  • Solvent: Add Ethanol/Water (3:1 ratio). Note: Water is essential for the proton transfer.

  • Activation: Add Ammonium Chloride (

    
    , 3.0 equiv).
    
  • Reaction: Heat to reflux (

    
    C) with vigorous stirring.
    
    • Visual Check: The grey iron powder will turn into a rusty-brown sludge (iron oxides) as the reaction proceeds.

  • Monitoring: Check TLC after 1 hour. The nitro spot (usually UV active/yellow) should disappear; the amine spot is often more polar and stains with Ninhydrin.

  • Workup (Crucial Step):

    • Filter the hot mixture through a Celite pad to remove iron sludge. Wash with hot ethanol.

    • Expert Tip: If the filtrate is cloudy/brown, wash the organic layer with dilute aqueous EDTA or Rochelle salt solution to sequester leached iron ions.

Protocol B: "Surgical" Reduction (SnCl )

Best for: Substrates with aldehydes or highly sensitive carbonyls. Reference: Tetrahedron Lett.1984 , 25, 839.

  • Setup: Dissolve nitroarene (1.0 equiv) in Ethanol or Ethyl Acetate.

  • Reagent: Add Stannous Chloride Dihydrate (

    
    , 5.0 equiv).
    
  • Reaction: Stir at

    
    C (or reflux).
    
    • Self-Validating System: The solution typically stays homogeneous initially but may precipitate tin salts later. Reaction is usually complete within 2-4 hours.

  • Workup (The "Sn" Challenge):

    • Cool to room temperature.[3][5] Adjust pH to ~7-8 with saturated

      
      .
      
    • Critical: A thick white gel (tin hydroxides) will form. Do NOT try to extract immediately.

    • Solution: Add Celite, stir for 15 mins, and filter the solid cake. Alternatively, use Potassium Sodium Tartrate (Rochelle Salt) solution to solubilize the tin species before extraction.

Protocol C: Catalytic Transfer Hydrogenation

Best for: Rapid, mild reduction of simple nitroarenes without gas cylinders.

  • Setup: Dissolve nitroarene (1.0 equiv) in Methanol.

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • H-Donor: Add Ammonium Formate (5.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature.

    • Visual Check: Evolution of gas (

      
      ) will be observed. The reaction is often exothermic and very fast (15-60 mins).
      
  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

References

  • Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988 , 2, 91-95.

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